
5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine is a complex organic compound that features a furan ring substituted with an aminoethyl group and a pyrrolidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the aminoethyl group through a series of substitution reactions. The pyrrolidinyl moiety can be attached via nucleophilic substitution or cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Purification methods like crystallization, distillation, and chromatography are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-1-(pyrrolidin-1-yl)ethanone
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H21N3O |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
5-(2-amino-1-pyrrolidin-1-ylethyl)-N,N-dimethylfuran-2-amine |
InChI |
InChI=1S/C12H21N3O/c1-14(2)12-6-5-11(16-12)10(9-13)15-7-3-4-8-15/h5-6,10H,3-4,7-9,13H2,1-2H3 |
Clave InChI |
RNXVPFAYCLDTGQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(O1)C(CN)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14869316.png)
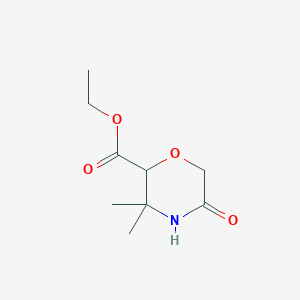

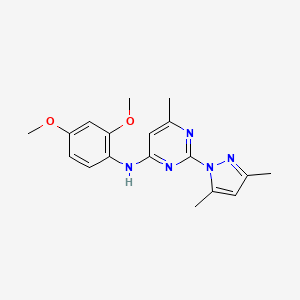
![(3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14869336.png)
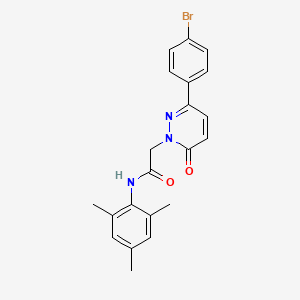
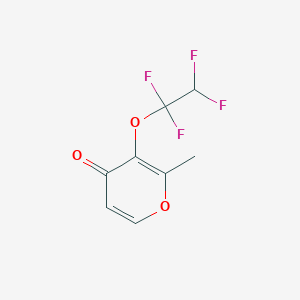
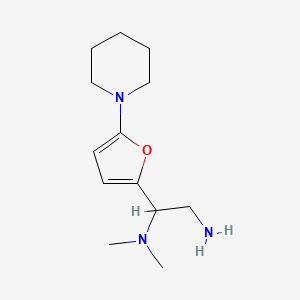
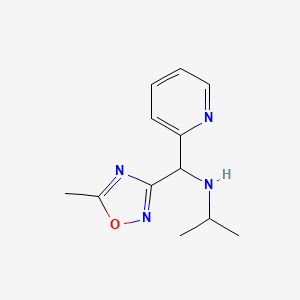
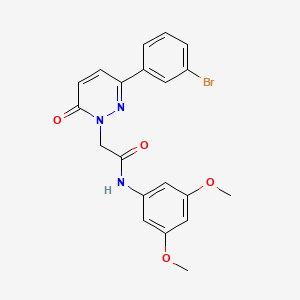
![5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid](/img/structure/B14869369.png)
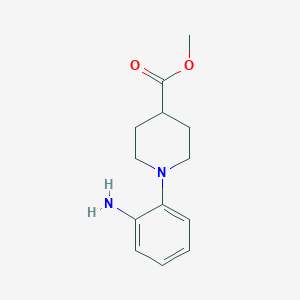
![2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline](/img/structure/B14869401.png)
